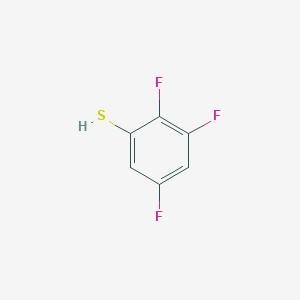

2,3,5-Trifluorobenzenethiol

Description

Overview of Polyfluorinated Thiophenols in Modern Chemical Research

Polyfluorinated thiophenols are a class of organic compounds characterized by a benzene (B151609) ring substituted with multiple fluorine atoms and a thiol (-SH) group. These molecules are of significant interest in contemporary chemical research due to the unique properties conferred by the fluorine atoms. The high electronegativity and small size of fluorine atoms can dramatically alter the electronic environment of the aromatic ring and the acidity of the thiol proton.

In medicinal chemistry, the incorporation of polyfluorinated moieties is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. researchgate.netrsc.org The difluoromethyl group (CF2H), for instance, can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. sci-hub.se Polyfluorinated thiophenols serve as versatile building blocks for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Furthermore, their unique electronic and physical properties make them valuable in materials science for the development of polymers and other advanced materials with enhanced thermal stability and chemical resistance. researchgate.netjst.go.jp The reactivity of the thiol group allows for a variety of chemical transformations, making these compounds useful synthons in organic synthesis. fluorine1.rufluorine1.ru

Historical Context of Fluorinated Aromatics in Organic Synthesis

The journey of organofluorine chemistry began in the 19th century, with early discoveries such as the synthesis of fluoromethane. numberanalytics.com The field gained significant momentum in the early 20th century, driven by the industrial demand for new materials with unique properties. numberanalytics.com One of the most impactful early fluorinated compounds was Freon, which revolutionized refrigeration technology in the 1920s. numberanalytics.com

The synthesis of fluorinated aromatic compounds was initially a significant challenge due to the high reactivity of fluorinating agents. beilstein-journals.org A breakthrough came with the development of methods like the Schiemann reaction, which allowed for the introduction of fluorine into aromatic rings. researchgate.net The development of safer and more selective fluorinating agents has been a continuous area of research, leading to the "golden age" of fluorine chemistry and making organofluorine compounds more accessible to a broader range of chemists. beilstein-journals.org This has facilitated the synthesis and exploration of a wide array of fluorinated aromatic compounds, including polyfluorinated thiophenols, for various applications.

Rationale for Research Focus on 2,3,5-Trifluorobenzenethiol

The asymmetric substitution pattern in this compound is predicted to result in a different dipole moment and distinct reactivity at the various positions on the aromatic ring. Understanding these differences is crucial for predicting the outcomes of chemical reactions and for designing molecules with specific properties. For example, the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion will be influenced by the precise placement of the electron-withdrawing fluorine atoms. Academic research into this specific isomer would aim to elucidate these structure-property relationships, contributing to a more comprehensive understanding of fluorinated aromatic systems. Such studies are essential for the rational design of new molecules in fields like medicinal chemistry and materials science, where subtle changes in molecular structure can lead to significant differences in biological activity or material properties.

Scope and Objectives of Academic Research on the Compound

The academic investigation of this compound would encompass several key areas of chemical research. The primary objectives would be to synthesize, characterize, and understand the reactivity of this specific isomer to expand the toolbox of fluorinated building blocks available to chemists.

A fundamental objective would be the development of an efficient and selective synthesis for this compound. This could involve exploring various synthetic routes, potentially starting from commercially available trifluorinated precursors.

A thorough characterization of the compound's physicochemical properties would be another critical goal. This would include detailed spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and understand its electronic properties. iucr.orgrsc.org The determination of physical constants like boiling point, melting point, and acidity constant (pKa) would provide valuable data for its potential applications.

Investigating the reactivity of this compound in a range of organic reactions would be a central part of the research. This would involve studying its behavior as a nucleophile in substitution and addition reactions, as well as its participation in metal-catalyzed cross-coupling reactions to form new carbon-sulfur and carbon-carbon bonds. The regioselectivity of these reactions would be of particular interest, providing insights into how the fluorine substitution pattern directs chemical transformations.

Ultimately, the overarching objective would be to assess the potential of this compound as a building block in the synthesis of novel, more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. This would involve demonstrating its utility in the construction of target molecules with desirable properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13634-91-8 |

|---|---|

Molecular Formula |

C6H3F3S |

Molecular Weight |

164.15 g/mol |

IUPAC Name |

2,3,5-trifluorobenzenethiol |

InChI |

InChI=1S/C6H3F3S/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |

InChI Key |

HJOIBCVTGYMVTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)S)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5 Trifluorobenzenethiol and Its Precursors

Strategies for Introducing the Thiol Group onto Trifluorobenzene Scaffolds

The direct introduction of a thiol (-SH) group onto an aromatic ring, particularly one activated by multiple fluorine atoms, is a critical step in the synthesis of 2,3,5-trifluorobenzenethiol. The electron-withdrawing nature of the fluorine atoms facilitates certain reaction pathways, making the trifluorobenzene ring susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing a thiol group onto a polyfluorinated aromatic ring. In this approach, a nucleophilic sulfur-containing reagent displaces a leaving group, typically a halogen atom, on the trifluorobenzene scaffold. The reaction is facilitated by the strong electron-withdrawing effect of the fluorine atoms, which activates the aromatic ring towards nucleophilic attack.

For the synthesis of this compound, the logical starting material is 1,2,4-trifluorobenzene (B1293510). The fluorine atoms activate the ring, and the substitution pattern dictates that a nucleophile will replace one of the fluorine atoms. The reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), is a direct method for introducing the thiol group. The high alkalinity of sodium hydrosulfide solution also plays a role in these reactions. jamgroupco.comausimm.com

A plausible reaction scheme is as follows:

Caption: Nucleophilic aromatic substitution of 1,2,4-trifluorobenzene with a hydrosulfide source.

Caption: Nucleophilic aromatic substitution of 1,2,4-trifluorobenzene with a hydrosulfide source.The regioselectivity of this substitution is crucial. The fluorine atom at the 1-position is the most likely to be displaced due to the combined activating effects of the other two fluorine atoms. This leads to the desired this compound product.

Table 1: Reagents and Conditions for SNAr Thiolation

| Starting Material | Sulfur Nucleophile | Solvent | Conditions | Product |

| 1,2,4-Trifluorobenzene | Sodium Hydrosulfide (NaSH) | Polar aprotic (e.g., DMF, DMSO) | Elevated temperature | This compound |

Organometallic routes provide a powerful alternative for the synthesis of aryl thiols. A common method involves the formation of a Grignard reagent from an aryl halide, followed by quenching with elemental sulfur. This approach is particularly useful when direct SNAr is challenging or yields undesirable side products.

The key intermediate for this route is a brominated trifluorobenzene, specifically 1-bromo-2,4,5-trifluorobenzene (B152817). This precursor can be converted into the corresponding Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide, through a Br-Mg exchange reaction with a suitable Grignard reagent like isopropylmagnesium bromide (i-PrMgBr) or by direct reaction with magnesium metal. sigmaaldrich.comgoogle.com The resulting organomagnesium compound is then reacted with elemental sulfur (S₈), followed by an acidic workup to yield the target thiol.

The reaction proceeds in two main steps:

Formation of the Grignard Reagent:

BrC₆H₂F₃ + Mg → BrMgC₆H₂F₃

Reaction with Sulfur and Workup:

BrMgC₆H₂F₃ + S₈ → [R-S-MgBr] → R-SH (where R = 2,4,5-trifluorophenyl)

This method's success hinges on the efficient formation of the Grignard reagent from the bromotrifluorobenzene precursor.

Table 2: Key Steps in the Grignard-Based Thiolation

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 1-Bromo-2,4,5-trifluorobenzene | Magnesium (Mg) or i-PrMgBr | 2,4,5-Trifluorophenylmagnesium bromide |

| 2 | 2,4,5-Trifluorophenylmagnesium bromide | Elemental Sulfur (S₈), Acid (e.g., HCl) | This compound |

Modern synthetic organic chemistry has seen the development of various transition metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. Catalysts based on palladium and copper are commonly employed for the thiolation of aryl halides and the direct C-H functionalization of aromatic compounds.

While specific examples for the synthesis of this compound are not prominently documented, the general principles of these catalytic systems are applicable. A potential approach could involve the palladium-catalyzed coupling of 1-bromo-2,4,5-trifluorobenzene with a thiol surrogate. Alternatively, direct C-H thiolation of 1,2,4-trifluorobenzene could be explored, although controlling regioselectivity in such reactions can be a significant challenge.

Synthesis of 2,3,5-Trifluorobenzene Intermediates

The availability of suitably substituted trifluorobenzene precursors is paramount for the successful synthesis of this compound. The following sections detail the preparation of key intermediates.

As established in the organometallic route, 1-bromo-2,4,5-trifluorobenzene is a crucial intermediate. The synthesis of this compound can be achieved through the electrophilic bromination of 1,2,4-trifluorobenzene. A patented method describes the reaction of 1,2,4-trifluorobenzene with liquid bromine in the presence of iron powder as a catalyst. google.com The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform. The process involves the initial addition of bromine at a controlled temperature, followed by heating to complete the reaction. google.com The product is then purified through washing and distillation.

Table 3: Synthesis of 1-Bromo-2,4,5-trifluorobenzene

| Starting Material | Reagents | Catalyst | Solvent | Key Conditions | Product |

| 1,2,4-Trifluorobenzene | Liquid Bromine (Br₂) | Iron powder (Fe) | Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) | Controlled temperature addition, followed by heating | 1-Bromo-2,4,5-trifluorobenzene |

While less direct, synthetic pathways originating from substituted trifluorotoluenes could potentially be developed. For instance, a 2,3,5-trifluorotoluene (B137204) could serve as a starting point. The methyl group would require transformation into a functional group that can either be converted into a thiol or facilitate the introduction of a thiol at an adjacent position.

One hypothetical route could involve the oxidation of the methyl group to a carboxylic acid, followed by further functional group manipulations. However, the synthesis of the requisite 2,3,5-trifluorotoluene itself is not straightforward. Another possibility is the conversion of a trifluorotoluene to a trifluorobenzaldehyde, which can then undergo further reactions. For example, 2,3,5-trichlorobenzaldehyde (B1294575) can be prepared from 1,2,4-trichlorobenzene. google.com A similar transformation from a trifluorinated analogue might be feasible.

The development of synthetic routes from substituted trifluorotoluenes to this compound remains an area for further investigation, with current literature favoring the more direct approaches from trifluorobenzene and its brominated derivatives.

Continuous Flow Synthesis Techniques for Analogous Trifluorobenzoic Acids

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fluorinated organic compounds, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless scale-up. Research into the continuous flow synthesis of trifluorobenzoic acid analogues, such as 2,4,5-trifluorobenzoic acid, provides a valuable framework for the potential synthesis of the 2,3,5-isomer.

One notable approach involves a two-step continuous flow process utilizing microreactors. This method first accomplishes a Grignard exchange reaction, followed by a carboxylation step. For the synthesis of 2,4,5-trifluorobenzoic acid, 2,4,5-trifluorobromobenzene is reacted with a Grignard reagent like ethylmagnesium bromide in a T-micromixer and a tube microreactor to generate the corresponding aryl-Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide. This unstable intermediate is then directly introduced into a falling film microreactor where it reacts with gaseous carbon dioxide to yield the desired 2,4,5-trifluorobenzoic acid in high yield and purity after a straightforward workup. google.com The efficiency of this gas-liquid reaction is significantly enhanced by the high surface-area-to-volume ratio provided by the falling film microreactor. google.com

The parameters of this continuous flow system can be precisely controlled to optimize the reaction. For instance, residence time and temperature in the microreactors are critical for maximizing the yield of the Grignard exchange reaction. google.com Similarly, the flow rate of carbon dioxide and the reaction temperature in the falling film microreactor are key variables for the carboxylation step. google.com This level of control allows for the optimization of reaction conditions to achieve high conversion and selectivity, minimizing the formation of byproducts.

| Parameter | Optimized Condition (for 2,4,5-trifluorobenzoic acid) | Reference |

| Grignard Exchange Residence Time | Dependent on temperature | google.com |

| Grignard Exchange Temperature | Optimized for quantitative yield | google.com |

| CO2 Flow Rate | Optimized for efficient gas-liquid reaction | google.com |

| Carboxylation Temperature | Optimized for high product yield | google.com |

This continuous flow methodology demonstrates a facile and efficient route to trifluorobenzoic acids, which are valuable precursors for various fine chemicals, including potentially this compound. The principles and technologies employed are directly applicable to the synthesis of other isomers and fluorinated aromatics.

Modified Bromination Methods for Fluorinated Benzene (B151609) Derivatives

The selective introduction of a bromine atom onto a fluorinated benzene ring is a crucial step in the synthesis of many precursors for compounds like this compound. Traditional bromination methods often lack selectivity and can lead to the formation of multiple isomers. Consequently, modified bromination techniques have been developed to achieve higher regioselectivity and yields.

One effective approach involves the use of a catalyst system combining a shape-selective zeolite with a Lewis acid. google.com For instance, the bromination of fluorobenzene (B45895) can be carried out with high selectivity using a catalyst composition of a shape-selective HY or HM zeolite and a Lewis acid. google.com This method allows for high conversion and yield in relatively short reaction times at moderate temperatures (30 to 70 °C). google.com The choice of brominating agent can include bromine (Br₂), N-bromosuccinimide (NBS), or dibromodimethyl hydantoin. google.com

Another strategy for the bromination of aromatic compounds, including deactivated ones, utilizes a mixture of bromine trifluoride (BrF₃) and bromine. google.com This method is advantageous as the reaction occurs almost instantaneously at mild temperatures, ranging from -10°C to 30°C. google.com The brominating agent can be a pre-prepared mixture, or the bromine can be added to the aromatic compound first, followed by the dropwise addition of bromine trifluoride. google.com

For highly activated aromatic compounds, a milder and more selective reagent can be generated in situ. Bromodimethylsulfonium bromide, formed by treating dimethyl sulfoxide (B87167) (DMSO) with aqueous hydrobromic acid, has been shown to be an effective electrophilic brominating agent. acs.org Furthermore, a highly regioselective bromination of activated aromatic compounds has been achieved using N-bromosuccinimide in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org

A patent describes a method for the preparation of 3,4,5-trifluorobromobenzene starting from 2,3,4-trifluoroaniline. google.com This multi-step process involves a highly selective bromination of the aniline (B41778) derivative, followed by diazotization and a desamination reaction to yield the final product with high purity and yield. google.com

| Method | Reagents | Key Features | Reference |

| Zeolite-Lewis Acid Catalysis | Brominating agent, HY or HM zeolite, Lewis acid | High selectivity and yield, short reaction times. | google.com |

| Bromine Trifluoride/Bromine Mixture | BrF₃, Br₂ | Instantaneous reaction at mild temperatures. | google.com |

| In situ Generated Reagent | DMSO, aq. HBr | Milder and more selective than elemental bromine. | acs.org |

| N-bromosuccinimide Method | NBS, Tetrabutylammonium bromide | Highly regioselective for activated aromatics. | organic-chemistry.org |

| Multi-step Synthesis | 2,3,4-trifluoroaniline, Bromine, NaNO₂, H₂SO₄, Hypophosphorous acid, Copper catalyst | High selectivity and yield for a specific isomer. | google.com |

These modified bromination methods provide a toolbox for chemists to selectively introduce bromine onto fluorinated benzene rings, a critical transformation in the synthesis of precursors for this compound.

Advanced Synthetic Techniques and Reaction Optimization

To further enhance the synthesis of fluorinated aromatic compounds, advanced techniques such as microreactor technology are being employed. These methods allow for precise control over reaction parameters, leading to improved yields, selectivity, and safety.

Microreactor Applications in Fluorinated Aromatic Synthesis

Microreactors, with their small channel dimensions and high surface-area-to-volume ratios, offer significant advantages for the synthesis of fluorinated aromatics. google.com As demonstrated in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, microreactors facilitate excellent heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. google.com

In the context of preparing precursors for this compound, microreactors can be instrumental in reactions involving unstable intermediates, such as Grignard reagents. The rapid mixing and precise temperature control within a microreactor can stabilize these reactive species, allowing them to be generated and consumed in a continuous and controlled manner. google.com This minimizes decomposition and side reactions, leading to higher product purity.

The use of a falling film microreactor for the gas-liquid carboxylation step in the synthesis of 2,4,5-trifluorobenzoic acid is a prime example of how microreactors can enhance reaction efficiency. google.com The large interfacial area created in the falling film microreactor significantly accelerates the reaction between the gaseous carbon dioxide and the liquid-phase Grignard reagent. google.com

The key benefits of using microreactors in the synthesis of fluorinated aromatics are summarized below:

| Feature of Microreactors | Advantage in Fluorinated Aromatic Synthesis | Reference |

| High Heat Transfer Rate | Enables safe handling of highly exothermic reactions and precise temperature control. | google.com |

| High Mass Transfer Rate | Facilitates rapid mixing and efficient reaction between different phases (e.g., gas-liquid). | google.com |

| Small Reaction Volume | Enhances safety when working with hazardous reagents and intermediates. | google.com |

| Precise Control of Residence Time | Allows for optimization of reaction time to maximize yield and minimize byproduct formation. | google.com |

The application of microreactor technology holds great promise for the synthesis of this compound and its precursors, offering a pathway to more efficient, safer, and scalable manufacturing processes.

Reactivity and Mechanistic Investigations of 2,3,5 Trifluorobenzenethiol

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The fluorine atoms in 2,3,5-Trifluorobenzenethiol play a crucial role in activating the benzene (B151609) ring towards nucleophilic attack.

Role of Fluorine Atoms in Directing SNAr Reactions

The high electronegativity of fluorine atoms exerts a strong inductive electron-withdrawing effect, which polarizes the carbon-fluorine bond and increases the electrophilicity of the aromatic ring. core.ac.ukstackexchange.com This effect is key to stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of a stepwise SNAr reaction. wikipedia.orgmasterorganicchemistry.com In the context of SNAr, fluorine is an excellent leaving group, often showing greater reactivity than heavier halogens like chlorine or bromine. stackexchange.comwikipedia.org This is contrary to what is observed in aliphatic SN2 reactions and is attributed to the rate-determining step in SNAr being the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. stackexchange.comyoutube.com

For a polysubstituted arene like this compound, the fluorine atoms activate the ring for nucleophilic attack. The substitution patterns on fluorinated arenes generally favor substitution at the para-position relative to an existing substituent. core.ac.uk The specific regioselectivity of SNAr reactions on this compound would be influenced by the combined electronic effects of the three fluorine atoms and the thiol group. A fluorine atom ortho to the point of substitution can have a variable activating influence, while a meta-fluorine is activating and a para-fluorine is slightly deactivating. researchgate.net

Concerted Mechanisms in SNAr Reactions of Fluorinated Aromatics

While the classical SNAr mechanism proceeds through a distinct two-step addition-elimination pathway involving a Meisenheimer intermediate, recent research has provided compelling evidence for concerted SNAr (cSNAr) mechanisms, particularly for substrates that are not strongly activated. springernature.comnih.govharvard.edu In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single transition state, avoiding the formation of a high-energy intermediate. nih.govresearchgate.net

Computational and kinetic isotope effect studies have shown that many SNAr reactions, especially those involving heterocycles or arenes without powerful electron-withdrawing groups like nitro groups, are more likely to proceed via a concerted pathway. springernature.comharvard.edu The transition state in a concerted SNAr reaction can be thought of as "Meisenheimer-like," where there is a significant buildup of negative charge that is delocalized, but a discrete intermediate is not formed. harvard.edu For fluorinated aromatics, the facility of leaving group departure is a crucial factor for a concerted mechanism. nih.gov The prevalence of a concerted versus a stepwise mechanism is thought to exist on a continuum, influenced by the nature of the aromatic ring, the nucleophile, and the leaving group. harvard.edu It is plausible that under certain conditions, SNAr reactions of this compound could proceed through such a concerted pathway.

Carbon-Hydrogen (C-H) and Carbon-Fluorine (C-F) Bond Activation Studies

The direct functionalization of C-H and C-F bonds is a powerful strategy in modern organic synthesis, offering more atom-economical and efficient routes to complex molecules. Polyfluorinated arenes are important substrates in this area of research.

Regioselective Functionalization via C-H Activation Ortho to Fluorine

The presence of fluorine substituents on an aromatic ring can enhance the reactivity of adjacent C-H bonds towards metalation. nih.govacs.orgnih.gov This ortho-directing effect is attributed to the increased acidity of the C-H bond due to the electron-withdrawing nature of the adjacent fluorine. acs.org Transition metal catalysts, particularly palladium, are frequently employed for such transformations. nih.gov The regioselectivity of these reactions is often controlled by either electronic or steric factors. nih.govacs.org In the case of polyfluorinated arenes, there is a preference for C-H activation at a position where the resulting metal-carbon bond is flanked by fluorine atoms. nih.gov This provides a powerful tool for the regioselective introduction of new functional groups.

Transition Metal-Catalyzed C-F Bond Cleavage and Functionalization

While C-F bonds are the strongest single bonds to carbon, their activation and functionalization have become an increasingly important area of research. nih.govresearchgate.net Transition metal complexes, particularly those of nickel and palladium, have been shown to mediate the cleavage of C-F bonds, typically through oxidative addition. mdpi.comwhiterose.ac.uk For polyfluorinated arenes, the competition between C-H and C-F bond activation is a key consideration and is highly dependent on the metal center, the ligands, and the specific substitution pattern of the fluoroarene. nih.govwhiterose.ac.uk Generally, C-F activation becomes more favorable with an increasing number of fluorine substituents on the aromatic ring. researchgate.net

Ligand-Induced Reactivity in Organometallic Complexes for Fluoroarene Activation

The ligands coordinated to a transition metal center play a critical role in tuning its reactivity and selectivity for C-H and C-F bond activation. researchgate.netnih.gov The electronic and steric properties of the ligands can influence the facility of oxidative addition, the stability of organometallic intermediates, and the course of reductive elimination. For instance, the choice of phosphine (B1218219) ligands can significantly impact the outcome of cross-coupling reactions involving fluoroarenes. mdpi.com Furthermore, ligands can act as nucleophiles themselves, participating directly in the functionalization of the C-F bond. researchgate.net The design of specialized ligands is therefore a key strategy in developing novel catalytic systems for the selective functionalization of fluoroarenes like this compound. youtube.com

Electrophilic and Radical Transformations

The reactivity of this compound is characterized by its participation in both electrophilic and radical reactions. The fluorine substituents on the aromatic ring significantly influence the electron density and, consequently, the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution with Fluorinated Thiophenols

While the presence of multiple electron-withdrawing fluorine atoms generally deactivates the benzene ring towards electrophilic aromatic substitution (SEAr), these reactions can still occur under specific conditions, often requiring potent electrophiles and catalysts. The directing effects of the thiol and fluorine substituents compete to determine the position of substitution. Research into the electrophilic substitution of fluorinated thiophenols has shown that the reaction's outcome is highly dependent on the nature of the electrophile and the reaction conditions. nih.gov

For instance, in reactions involving carbocation intermediates generated from fluorinated isoxazolines, aromatics bearing electron-donating groups generally give good yields of the desired substitution products. nih.gov This suggests that increasing the nucleophilicity of the aromatic ring can overcome the deactivating effect of the fluorine atoms. The reaction is believed to proceed via a typical SEAr mechanism, where the carbocation attacks the electron-rich aromatic ring. nih.gov

In the context of trifluoromethylthiolation of thiophenols, it has been observed that thiols with electron-withdrawing groups typically necessitate stronger activation compared to those with electron-donating groups. rsc.org For example, the functionalization of various substituted thiophenols, including those with fluoro-substituents, to form trifluoromethyl disulfides has been achieved in the presence of strong acids like trifluoromethanesulfonic acid (TfOH). rsc.org These reactions proceed selectively without significant formation of side-products. rsc.org

| Thiophenol Derivative | Acid Catalyst | Product | Observations |

|---|---|---|---|

| 4-Methoxythiophenol | MSA | 4-Methoxy-1-(trifluoromethyl)disulfane | Selective reaction; TfOH gave poorer results. |

| 4-Hydroxythiophenol | MSA | 4-((Trifluoromethyl)disulfanyl)phenol | Smooth reaction. |

| Fluoro-substituted thiophenols | TfOH | Corresponding trifluoromethyl disulfides | Required stronger activation. |

| Dichloro-substituted thiophenols | TfOH | Corresponding trifluoromethyl disulfides | Required stronger activation. |

Radical Pathways in the Derivatization of this compound

Radical reactions provide an alternative and often complementary approach to the functionalization of fluorinated aromatic compounds like this compound. These reactions are typically initiated by radical initiators or through photoredox catalysis and can proceed under milder conditions than many electrophilic substitutions.

The introduction of a trifluoromethylthio (-SCF3) group, which is known for its high lipophilicity and electron-withdrawing nature, can be achieved through radical pathways. researchgate.net Methodologies for the direct trifluoromethylthiolation of various substrates, including aromatic compounds, have been developed utilizing radical processes. researchgate.net These methods often involve the generation of the trifluoromethylthio radical (•SCF3), which then reacts with the substrate.

For example, the trifluoromethylthiolation of biaryl ynones using AgSCF3 in the presence of K2S2O8 proceeds via a radical cyclization pathway to afford SCF3-containing spiro fluorine1.rufluorine1.rutrienones. researchgate.net While this specific example does not use this compound as a starting material, it illustrates the utility of radical reactions in forming C-S bonds with fluorinated moieties.

Furthermore, radical-mediated trifunctionalization reactions of alkenes and alkynes have been developed, showcasing the versatility of radical chemistry in constructing complex molecules. nih.gov These cascade reactions can involve the addition of a radical to an unsaturated bond, followed by cyclization and further functionalization. nih.gov Such strategies could potentially be adapted for the derivatization of this compound, for instance, by utilizing the thiol group to initiate a radical cascade.

Studies of Reactive Intermediates

The study of reactive intermediates is crucial for understanding the mechanisms of the transformations involving this compound. Both metalated species and radical anions have been investigated to provide insights into the reactivity of fluorinated benzenes.

Formation and Characterization of Metalated Trifluorobenzene Intermediates via Trans-Metal-Trapping

Deprotonation of aromatic C-H bonds using strong bases is a common method for generating reactive organometallic intermediates. However, the resulting aryllithium or other organometallic species can sometimes be unstable or exhibit undesired reactivity. Trans-metal-trapping (TMT) is a technique used to intercept these transient intermediates. researchgate.netdntb.gov.ua In this process, a trapping agent, such as a metal salt, is present in the reaction mixture during the deprotonation step. This allows for the in-situ formation of a more stable or synthetically useful organometallic species.

While specific studies on the trans-metal-trapping of this compound are not detailed in the provided search results, the general principle is applicable. The reaction of a fluorinated aromatic compound with a strong base, like a lithium amide, in the presence of a trapping agent (e.g., compounds of silicon, boron, zinc, aluminum, or gallium) can lead to the formation of a stabilized, metalated intermediate. researchgate.net This approach can potentially overcome challenges associated with the direct lithiation of electron-deficient aromatic rings.

Insights into Radical Anions of Fluorinated Benzenes

The radical anions of fluorinated benzenes are important reactive intermediates that have been studied extensively, particularly using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org The substitution of hydrogen with fluorine atoms significantly perturbs the electronic structure of the benzene ring, influencing the stability and geometry of the resulting radical anions. fluorine1.ru

In low-symmetrical, partially fluorinated benzenes, the degeneracy of the π molecular orbital levels present in benzene is lifted, but the energy splitting can be small. fluorine1.ru This can lead to the existence of two closely lying π-states for the radical anion, where the unpaired electron occupies different molecular orbitals. fluorine1.ru

Studies on fluorinated benzene radical anions have revealed that the hyperfine coupling constants to the 19F nuclei can be unexpectedly large, which was initially a point of debate regarding the structure of these species. fluorine1.ru Quantum chemical calculations have been instrumental in understanding the structure and properties of these radical anions. huji.ac.il The geometry and electronic structure of fluoro-substituted benzene radical anions have been analyzed based on quantum chemical analysis of hyperfine interactions. huji.ac.il

EPR studies, often in combination with quantum chemical computations, have been used to investigate the structures, dynamics, and reactions of radical ions of fluorinated benzenes generated by ionizing radiation in low-temperature solid media. researchgate.net These studies provide valuable information on the distribution of the unpaired electron within the molecule. researchgate.net

| Technique | Key Finding | Reference |

|---|---|---|

| EPR Spectroscopy and INDO Calculations | Investigated the σ-π crossover in fluorinated benzene anions. | acs.org |

| Quantum Chemical Analysis | Determined the geometrical and electronic structure based on hyperfine interactions. | huji.ac.il |

| Steady-state Irradiation | Allowed for the accumulation and spectroscopic characterization of radical anions. | beilstein-journals.org |

| EPR in Low-Temperature Solid Media | Studied the structures, dynamics, and reactions of radical ions. | researchgate.net |

Derivatization and Functionalization of 2,3,5 Trifluorobenzenethiol

Synthesis of Thioether Derivatives

The conversion of thiols to thioethers, also known as sulfides, is a fundamental transformation in organic chemistry. acsgcipr.org Thioethers are prevalent in pharmaceuticals, natural products, and materials science. mdpi.comresearchgate.net The synthesis of thioether derivatives from 2,3,5-trifluorobenzenethiol can be primarily achieved through the S-alkylation of the corresponding thiolate.

The reaction typically proceeds via the deprotonation of the thiol with a base to form a thiolate anion, which then acts as a nucleophile and attacks an alkyl halide or other electrophile in a nucleophilic substitution reaction. acsgcipr.orgjst.go.jp The electron-withdrawing nature of the fluorine atoms on the this compound ring increases the acidity of the thiol proton, facilitating its removal by a base.

Commonly employed methods for thioether synthesis include the Williamson ether synthesis adapted for sulfur, which involves the reaction of a thiolate with an alkyl halide. google.com Metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, can also be used to form aryl thioethers from aryl halides and thiols, although for S-alkylation, the direct nucleophilic substitution is more common. acsgcipr.org Odorless and stable xanthates can also serve as thiol surrogates in the synthesis of thioethers, offering a greener alternative. mdpi.com

| Reactant | Reagent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | Methyl (2,3,5-trifluorophenyl) sulfide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Room Temperature | >90 |

| This compound | Benzyl bromide (C₆H₅CH₂Br) | Benzyl (2,3,5-trifluorophenyl) sulfide | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to Room Temperature | >90 |

| This compound | Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Ethyl 2-((2,3,5-trifluorophenyl)thio)acetate | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temperature | >85 |

Formation of Sulfonated and Sulfonyl Derivatives

The oxidation of the sulfur atom in this compound allows for the formation of various sulfonated and sulfonyl derivatives, which are important functional groups in medicinal chemistry and materials science. The most common derivatives are sulfonyl chlorides, which serve as versatile intermediates for the synthesis of sulfonamides, sulfonic esters, and sulfones.

A direct and efficient method for the conversion of thiols to sulfonyl chlorides is through oxidative chlorination. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This can be achieved using a combination of an oxidizing agent and a chloride source. For instance, a mixture of hydrogen peroxide and thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) in the presence of an acid can effectively convert thiols to their corresponding sulfonyl chlorides in short reaction times and with high yields. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The use of zirconium tetrachloride as a catalyst with hydrogen peroxide has also been reported to be a very efficient method for this transformation. thieme-connect.com

Once the 2,3,5-trifluorobenzenesulfonyl chloride is synthesized, it can be readily reacted with various nucleophiles. For example, treatment with amines in the presence of a base yields the corresponding sulfonamides. This two-step, one-pot synthesis of sulfonamides from thiols is a practical and widely used methodology. organic-chemistry.orgresearchgate.net

| Starting Material | Reagents | Intermediate/Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | H₂O₂/SOCl₂ | 2,3,5-Trifluorobenzenesulfonyl chloride | Room Temperature, 1 min | ~95 |

| This compound | N-Chlorosuccinimide (NCS), HCl (aq) | 2,3,5-Trifluorobenzenesulfonyl chloride | Solvent (e.g., CH₃CN), Room Temperature | High |

| 2,3,5-Trifluorobenzenesulfonyl chloride | Ammonia (NH₃) | 2,3,5-Trifluorobenzenesulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0 °C to Room Temperature | >90 |

| 2,3,5-Trifluorobenzenesulfonyl chloride | Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-2,3,5-trifluorobenzenesulfonamide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temperature | >90 |

Halogenation and Nitro-Substitution Reactions of the Ring System

The introduction of additional functional groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (EAS) reactions such as halogenation and nitration. wikipedia.orgmasterorganicchemistry.com However, the reactivity of the benzene (B151609) ring is significantly influenced by the existing substituents. The three fluorine atoms are strongly electron-withdrawing and deactivating towards EAS. The thiol group is generally considered an activating, ortho, para-directing group. In this case, the strong deactivating effect of the three fluorine atoms is expected to dominate, making the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles.

Despite the deactivation, EAS can still be performed under forcing conditions. For nitration, a mixture of concentrated nitric acid and sulfuric acid is typically used to generate the highly reactive nitronium ion (NO₂⁺) as the electrophile. youtube.comyoutube.com The directing effect of the substituents would need to be considered to predict the regioselectivity of the substitution. The thiol group directs ortho and para, while the fluorine atoms also direct ortho and para to their positions. The most likely position for substitution would be the carbon atom that is least sterically hindered and electronically favored.

The introduction of a nitro group, another strong electron-withdrawing group, would further deactivate the ring towards EAS but would activate it towards nucleophilic aromatic substitution (SNAr). researchgate.netstackexchange.comlibretexts.org In an SNAr reaction, a nucleophile can displace one of the fluorine atoms, particularly if it is ortho or para to the newly introduced nitro group. stackexchange.comlibretexts.org

| Reaction Type | Reagents | Potential Product | Reaction Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2,3,5-Trifluoro-x-nitrobenzenethiol | Elevated Temperature |

| Bromination | Br₂/FeBr₃ | x-Bromo-2,3,5-trifluorobenzenethiol | Forcing Conditions |

| Chlorination | Cl₂/AlCl₃ | x-Chloro-2,3,5-trifluorobenzenethiol | Forcing Conditions |

Introduction of Alkynyl and Other Carbon-Based Moieties onto Fluorinated Benzene Scaffolds

The introduction of alkynyl groups onto aromatic rings is a powerful tool for the synthesis of complex molecules, including conjugated polymers and pharmaceuticals. The Sonogashira coupling is a widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

Direct alkynylation of the C-H bonds of the this compound ring is challenging. A more common and reliable strategy involves a two-step process. First, a halogen atom is introduced onto the aromatic ring via electrophilic aromatic substitution, as discussed in the previous section. The resulting aryl halide can then participate in a Sonogashira coupling reaction with a terminal alkyne.

The reactivity of the aryl halide in the Sonogashira coupling is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl >> F. wikipedia.org The electron-poor nature of the trifluorinated benzene ring would likely facilitate the oxidative addition step in the palladium catalytic cycle, making the corresponding aryl halides suitable substrates for this transformation. A variety of terminal alkynes, both aliphatic and aromatic, can be used in this reaction. wikipedia.org

| Step | Starting Material | Reagents | Product | Reaction Conditions |

|---|---|---|---|---|

| 1. Halogenation | This compound | N-Iodosuccinimide (NIS) | 4-Iodo-2,3,5-trifluorobenzenethiol | Solvent (e.g., CH₃CN), Room Temperature |

| 2. Sonogashira Coupling | 4-Iodo-2,3,5-trifluorobenzenethiol | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | (4-(Phenylethynyl)-2,3,5-trifluorophenyl)methanethiol | Solvent (e.g., THF), Room Temperature |

| 2. Sonogashira Coupling | 4-Iodo-2,3,5-trifluorobenzenethiol | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | (2,3,5-Trifluoro-4-((trimethylsilyl)ethynyl)phenyl)methanethiol | Solvent (e.g., Toluene), 50 °C |

Applications of 2,3,5 Trifluorobenzenethiol As a Versatile Building Block in Advanced Academic Research

Utilization in the Synthesis of Complex Fluorinated Organic Scaffolds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has made organofluorine compounds highly valuable in various fields of research and development. 2,3,5-Trifluorobenzenethiol, as a polyfluorinated aromatic thiol, represents a key building block for the synthesis of more complex fluorinated molecules.

Precursors for Advanced Pharmaceutical Research

Fluorinated motifs are integral to the design of modern pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability. nih.govfrontiersin.org The trifluorophenyl group, in particular, is a common feature in many drug candidates. While specific examples of pharmaceuticals derived directly from this compound are not prominently documented, its structure is of significant interest. The presence of the thiol group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. The unique substitution pattern of the fluorine atoms on the benzene (B151609) ring can influence the electronic properties and conformation of the final molecule, which are critical factors in drug design. nih.gov

Table 1: Examples of Fluorinated Functional Groups in Pharmaceuticals

| Functional Group | Example Drug Class | Therapeutic Area |

|---|---|---|

| Trifluoromethyl (-CF3) | Antidepressants, Antimalarials | CNS Disorders, Infectious Diseases |

| Fluorophenyl | Anticancer agents, Antivirals | Oncology, Virology |

Building Blocks for Agrochemical Research

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on fluorinated organic compounds to develop effective and environmentally stable pesticides, herbicides, and fungicides. The introduction of fluorine can increase the potency and selectivity of these agents. The trifluorophenyl moiety is a key component in numerous agrochemicals. The reactivity of the thiol group in this compound allows for its integration into diverse molecular scaffolds, presenting opportunities for the development of new agrochemical candidates with potentially improved properties.

Components in Functional Organic Materials Synthesis

Aromatic thiols are widely used in materials science, particularly for the formation of self-assembled monolayers (SAMs) on metal surfaces, which have applications in organic electronics. The fluorination of these aromatic thiols can significantly impact the electronic properties of the resulting materials. nih.gov Polyfluorination is known to stabilize the frontier molecular orbitals of aromatic systems, which can be advantageous for creating materials with specific electronic characteristics suitable for organic photovoltaics and other electronic devices. researchgate.net Furthermore, the thiol group can participate in polymerization reactions, such as thiol-ene chemistry, to produce functional polymers with tailored properties. researchgate.netnih.gov

Role in Catalysis and Ligand Design

The design of ligands is crucial for tuning the reactivity and selectivity of transition metal catalysts. The introduction of fluorine atoms into a ligand structure can significantly alter its electronic properties. Fluorinated ligands are often used to create more electron-deficient metal centers, which can enhance catalytic activity in certain reactions. nsf.govnih.gov A ligand derived from this compound would possess strong electron-withdrawing characteristics due to the multiple fluorine substituents on the aromatic ring. This could be exploited in the design of novel catalysts for a range of organic transformations. fu-berlin.deuni-due.de

Integration into Molecular Probes and Sensors

The development of molecular probes and sensors for the detection of biologically and environmentally important species is an active area of research. While this compound itself is not a molecular probe, its structural motifs could be incorporated into the design of such systems. For instance, fluorescent probes for the detection of thiols are often based on reactions that consume the thiol group, leading to a change in fluorescence. nih.govacs.orgacs.orgmdpi.com The unique electronic nature of the 2,3,5-trifluorophenyl group could be used to modulate the photophysical properties of a fluorophore in the design of new sensors.

Table 2: Common Mechanisms for Thiol-Reactive Fluorescent Probes

| Reaction Mechanism | Description |

|---|---|

| Michael Addition | Nucleophilic addition of a thiol to an electron-deficient double bond. |

| Nucleophilic Substitution | Displacement of a leaving group by a thiolate. |

Computational and Theoretical Studies of 2,3,5 Trifluorobenzenethiol

Intermolecular Interactions and Complex Formation

Analysis of π-Stacking and Hydrogen Bonding Involving Fluorinated Rings

The non-covalent interactions of 2,3,5-Trifluorobenzenethiol are dictated by the interplay between its trifluorinated aromatic ring and the thiol (-SH) functional group. Computational studies on analogous systems reveal the nuanced nature of these interactions.

The electron-withdrawing fluorine atoms significantly modulate the π-system of the benzene (B151609) ring. This alteration of the ring's electronic properties is crucial for its participation in π-stacking interactions. Computational studies on fluorinated benzene dimers have shown that fluorination can enhance π-stacking interactions. acs.org This enhancement is attributed to an increased molecular quadrupole moment and favorable dispersion interactions associated with the fluorine substituents. acs.org However, the substitution pattern is critical, as some studies suggest that while fluorine can strengthen interactions, it can also disrupt typical stacking geometries, favoring offset or edge-to-face arrangements. rsc.org For this compound, computational models would predict that the electron-deficient nature of the ring would make it a favorable partner for stacking with electron-rich aromatic systems.

Furthermore, the presence of a hydrogen-bond donor (the -SH group) introduces another layer of complexity. Theoretical studies have shown that hydrogen bonding can exist concurrently with π-stacking. researchgate.net A key finding from these studies is that the formation of a hydrogen bond can lead to a depletion of electron density from the π-system of the aromatic ring. researchgate.netwayne.edulibretexts.org This π-depletion, in turn, can increase the strength of the π-stacking interaction. researchgate.netlibretexts.org In the case of this compound, both intermolecular S-H···S hydrogen bonds and S-H···π interactions, where the thiol's hydrogen interacts with the face of another aromatic ring, are computationally plausible.

The table below illustrates typical interaction energies for different non-covalent interactions involving substituted benzene rings, as determined by high-level quantum chemical calculations on model systems.

| Interaction Type | Model System Example | Typical Calculated Interaction Energy (kcal/mol) | Primary Driving Force |

| π-Stacking | Benzene Dimer (Parallel-Displaced) | -2.5 to -3.0 | Dispersion |

| Fluorinated π-Stacking | Hexafluorobenzene-Benzene | -4.0 to -5.0 | Electrostatics & Dispersion |

| S-H···π Interaction | Thiophenol-Benzene | -2.0 to -3.5 | Dispersion & Electrostatics |

| S-H···S Hydrogen Bond | Thiophenol Dimer | -1.5 to -2.5 | Electrostatics & Dispersion |

Note: These are representative values from computational studies on model systems to illustrate the magnitude of interactions; specific values for this compound would require dedicated calculations.

Computational Studies on Solvent Effects on Reactivity

The reactivity of this compound, particularly the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion, is profoundly influenced by the solvent. Computational models are essential for quantifying these effects.

A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium rather than individual molecules. wikipedia.orgmdpi.com This method allows for the calculation of solvation free energies, which are critical for predicting how a solvent will affect reaction equilibria and rates. wikipedia.org For instance, PCM can be used to compute the pKa of the thiol group. The electron-withdrawing nature of the three fluorine atoms is expected to increase the acidity (lower the pKa) of the thiol proton compared to unsubstituted thiophenol. A computational study using a PCM would quantify this effect by calculating the free energy change of the deprotonation reaction in a simulated solvent environment.

However, for accurate pKa calculations of thiols, studies have shown that implicit models alone are often insufficient. acs.orgwayne.eduresearchgate.net The specific hydrogen-bonding interactions between the thiol/thiolate group and protic solvent molecules (like water) play a crucial role. acs.orgwayne.edu Therefore, more accurate computational approaches employ a hybrid explicit-implicit model. wayne.edu In this method, a few explicit solvent molecules are included in the quantum mechanical calculation to model the first solvation shell, while the bulk solvent is still represented by a polarizable continuum. acs.orgresearchgate.net Studies show that including three explicit water molecules hydrogen-bonded to the sulfur atom significantly improves the accuracy of calculated thiol pKa values. acs.orgwayne.edu

The table below summarizes common computational models used to study solvent effects and their primary applications.

| Computational Model | Description | Key Application for this compound |

| Polarizable Continuum Model (PCM) | Solute is placed in a cavity within a continuous dielectric medium representing the solvent. wikipedia.orgmdpi.com | Calculating overall solvation free energy; initial estimates of pKa. |

| Solvation Model based on Density (SMD) | A universal implicit solvent model that includes short-range interactions based on the solute's electron density. | Improved solvation free energy calculations over standard PCM. researchgate.net |

| Hybrid Explicit/Implicit Models | Includes one or more explicit solvent molecules in the QM calculation, with the rest of the solvent treated as a continuum. wayne.edu | Accurate calculation of pKa by modeling specific hydrogen bonds to the thiol/thiolate group. acs.org |

Once deprotonated, the resulting 2,3,5-trifluorobenzenethiolate anion acts as a nucleophile. The nucleophilicity is also solvent-dependent. In polar, protic solvents (e.g., water, ethanol), the thiolate anion is heavily solvated via hydrogen bonds, which stabilizes it and reduces its nucleophilicity. libretexts.org In polar, aprotic solvents (e.g., acetone, DMSO), this hydrogen bonding is absent, leaving the anion less stabilized and therefore more reactive as a nucleophile. youtube.com Computational models can explore the transition states of nucleophilic substitution reactions to determine activation barriers in different simulated solvent environments, providing a quantitative measure of this effect. nih.gov

Molecular Dynamics Simulations for Fluorinated Analogues

While quantum mechanical calculations provide detailed information on static structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interactions between particles. kummerlaender.eu

For a molecule like this compound, MD simulations are particularly useful for understanding its behavior in a condensed phase, such as in an aqueous solution or interacting with other molecules. A key challenge in simulating fluorinated compounds is the development of accurate force field parameters, as fluorine's high electronegativity and polarity require careful parameterization to correctly model its interactions. nih.gov

MD simulations can be used to study several aspects of fluorinated analogues:

Solvation Structure: Simulations can reveal the detailed arrangement of solvent molecules around the solute. For this compound in water, MD can map the spatial distribution of water molecules, identifying the structure and stability of the hydration shells around the thiol group and the fluorinated ring. su.senih.gov This provides a dynamic picture that complements the static view from hybrid QM/MM calculations.

Aggregation Behavior: Aromatic molecules, particularly those with strong quadrupole moments like fluorinated benzenes, can self-aggregate in solution due to π-stacking interactions. mdpi.comacs.org MD simulations can predict the tendency of this compound molecules to form dimers or larger clusters, the preferred orientation of these aggregates (e.g., stacked vs. T-shaped), and the lifetime of these interactions. mdpi.com

Dynamics of Interactions: MD can track the formation and breaking of hydrogen bonds between the thiol group and surrounding water molecules or other solutes over time. This provides information on the dynamics of the local environment, such as the residence time of water molecules in the first solvation shell and the characteristic timescale of hydrogen bond fluctuations. mdpi.com

The insights from MD simulations are crucial for understanding how this compound behaves in a realistic chemical environment, bridging the gap between the properties of a single molecule and its macroscopic behavior.

Advanced Spectroscopic and Analytical Techniques for Studying 2,3,5 Trifluorobenzenethiol and Its Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like 2,3,5-Trifluorobenzenethiol, multinuclear NMR experiments, particularly involving the ¹⁹F nucleus, are exceptionally informative.

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is a highly sensitive and powerful tool for analyzing fluorine-containing compounds. wikipedia.org The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, leading to a wide spectral dispersion of about 800 ppm, which minimizes signal overlap and simplifies spectral analysis. wikipedia.orgazom.com This makes ¹⁹F NMR ideal for tracking changes in the electronic environment of each fluorine atom in this compound during chemical transformations.

In this compound, the three fluorine atoms are in chemically distinct environments, which would result in three separate resonances in the ¹⁹F NMR spectrum. The position (chemical shift) and splitting pattern (multiplicity) of each signal provide a wealth of structural information. The multiplicity is determined by spin-spin coupling to neighboring protons and other fluorine nuclei. huji.ac.il These through-bond interactions (J-coupling) are highly dependent on the number and orientation of the intervening bonds. wikipedia.org For instance, the signal for the fluorine at position 3 would be split by the protons at positions 4 and 6, and by the fluorine at position 2 and 5. Long-range couplings over several bonds are common in ¹⁹F NMR, providing further structural detail. wikipedia.org

During a reaction, any change to the molecule, such as deprotonation of the thiol, oxidation, or substitution, will alter the electronic shielding of the nearby fluorine nuclei, leading to a change in their chemical shifts. By monitoring these shifts, the progress of a reaction can be followed, and the structure of intermediates and products can be inferred.

Table 1: Expected ¹⁹F NMR Splitting Patterns for this compound This table is a hypothetical representation based on established NMR principles.

| Fluorine Position | Expected Coupling to | Predicted Multiplicity |

| F-2 | H-6, F-3 | Doublet of doublets |

| F-3 | H-4, F-2, F-5 | Doublet of doublet of doublets |

| F-5 | H-4, H-6, F-3 | Doublet of doublet of doublets |

While ¹⁹F NMR is powerful, a more complete picture is obtained by combining it with other NMR-active nuclei, such as ¹H and ¹³C. man.ac.uknih.gov Multi-nuclear NMR experiments allow for the correlation of signals from different nuclei, providing unambiguous structural assignments. magritek.com

¹H NMR: Provides information on the aromatic protons. The signals for H-4 and H-6 will be split by each other and by the neighboring fluorine atoms (³JHF and ⁴JHF). The thiol proton (-SH) would typically appear as a broad singlet, though its position can be highly variable and dependent on solvent and concentration.

¹³C NMR: The ¹³C spectrum will show six distinct signals for the aromatic carbons. The large one-bond and two-bond carbon-fluorine coupling constants (¹JCF and ²JCF) are particularly useful for assigning the signals of the fluorinated carbons. rsc.org

By using a combination of these 1D and 2D NMR techniques, the complete structure of this compound and its reaction products can be determined with high confidence. Monitoring the appearance of new signals and the disappearance of starting material signals across these different spectra provides a robust method for tracking reaction kinetics and mechanisms. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The frequencies of these vibrations are determined by the bond strengths and the masses of the atoms involved, making the resulting spectrum a unique molecular fingerprint. iosrjournals.org For polyatomic, non-linear molecules, 3n-6 normal modes of vibration are expected, where n is the number of atoms. youtube.com

For this compound, key vibrational modes include:

S-H Stretch: A weak to medium intensity band typically appearing around 2550-2600 cm⁻¹. The position of this band is sensitive to hydrogen bonding.

C-S Stretch: Usually observed in the 600-800 cm⁻¹ region.

Aromatic C-H Stretch: Strong bands typically appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic bands typically found in the 1100-1400 cm⁻¹ region.

The vibrational frequencies of a molecule are sensitive to its environment. Intermolecular interactions, such as hydrogen bonding or the formation of π-stacked complexes, can perturb the electron distribution within the molecule, leading to shifts in its vibrational frequencies. rsc.org

In the case of this compound, the thiol (S-H) group can act as a hydrogen bond donor. When it participates in a hydrogen bond with a suitable acceptor molecule, the S-H bond is weakened and elongated. This results in a shift of the S-H stretching frequency to a lower wavenumber (a "red shift") and a significant broadening of the absorption band in the IR spectrum. The magnitude of this shift can be correlated with the strength of the hydrogen bond interaction.

Similarly, the formation of complexes involving the fluorinated aromatic ring can be studied. For example, the interaction of the electron-rich π-system of another aromatic molecule with the electron-deficient ring of a related compound, 1,3,5-trifluorobenzene, has been shown to cause changes in the IR intensities of the C-C stretching modes. researchgate.net Such interactions can be driven by electrostatic, dispersion, and induction forces, and analyzing the resulting spectral changes provides insight into the nature of the intermolecular forces at play in complex formation. rsc.org

Table 2: Characteristic IR Frequencies for this compound and their Sensitivity to Intermolecular Interactions This table presents expected frequency ranges based on general spectroscopic data.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Effect of Hydrogen Bonding (S-H as donor) |

| Aromatic C-H Stretch | 3000 - 3100 | Minor shift |

| S-H Stretch | 2550 - 2600 | Red shift and broadening |

| Aromatic C=C Stretch | 1400 - 1600 | Possible shifts upon π-complex formation |

| C-F Stretch | 1100 - 1400 | Minor shift |

| C-S Stretch | 600 - 800 | Minor shift |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. caltech.edunih.gov The technique is analogous to NMR but probes the transitions of an unpaired electron spin in a magnetic field, which occur at microwave frequencies. caltech.edu

In the context of this compound, a key radical species of interest is the 2,3,5-trifluorobenzenethiyl radical (C₆H₂F₃S•), which can be formed by the homolytic cleavage of the S-H bond. ESR spectroscopy can provide definitive evidence for the formation of this radical and offer detailed information about its electronic structure.

The ESR spectrum is characterized by its g-factor and hyperfine structure. The g-factor is a property of the radical that is related to its electronic environment. caltech.edu The hyperfine structure arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (hyperfine coupling). researchgate.net In the 2,3,5-trifluorobenzenethiyl radical, the unpaired electron is primarily localized on the sulfur atom but can be delocalized into the aromatic ring. This delocalization results in hyperfine coupling to the magnetic nuclei in the ring: ¹H (spin I = 1/2) and ¹⁹F (spin I = 1/2).

The resulting ESR spectrum would be a complex pattern of lines, where the splitting of the main signal is dictated by the number of equivalent nuclei and the magnitude of the hyperfine coupling constant (a) for each. caltech.edu For the C₆H₂F₃S• radical, distinct coupling constants would be expected for H-4, H-6, F-2, F-3, and F-5. The magnitude of these coupling constants is directly proportional to the spin density of the unpaired electron at the position of each nucleus. caltech.edu Therefore, by analyzing the hyperfine structure, a map of the unpaired electron's distribution across the molecule can be constructed, providing crucial insights into its electronic structure and reactivity. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Elucidation (Advanced Applications)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In advanced applications, it is used not only to determine the molecular weight of a compound but also to elucidate its structure and monitor its formation in real-time.

For studying the transformations of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure m/z values with very high accuracy (typically <5 ppm). nih.gov This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is crucial for identifying unknown products and byproducts in a reaction mixture.

Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, a specific ion (a "precursor ion") is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. By analyzing the fragments produced from a reaction product derived from this compound, its structure can be pieced together. For example, the formation of a disulfide could be confirmed by the presence of a molecular ion corresponding to the dimer and fragmentation patterns consistent with the cleavage of the S-S bond.

Furthermore, coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the analysis of complex reaction mixtures. The chromatographic step separates the components of the mixture before they enter the mass spectrometer. This allows for the acquisition of mass spectra for each individual component, enabling reaction progress to be monitored by tracking the consumption of reactants and the formation of products over time. cuni.cz Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed for highly sensitive and specific quantification of target molecules during a reaction. researchgate.netcuni.cz

Future Research Directions and Perspectives for 2,3,5 Trifluorobenzenethiol

Development of Novel and Sustainable Synthetic Routes

While 2,3,5-trifluorobenzenethiol is commercially available, future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies. Current industrial syntheses of fluorinated aromatics can involve harsh conditions or hazardous reagents. The development of greener alternatives is a key goal in modern chemical synthesis. mdpi.commdpi.com

Future research could explore several promising strategies:

Late-Stage C-H Functionalization: A primary objective will be to develop methods for the direct C-H thiolation of 1,3,5-trifluorobenzene. This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials like halogenated or nitro-substituted trifluorobenzenes. Research into transition-metal-catalyzed C-H activation, directing group strategies, or photoredox catalysis could yield efficient pathways.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Flow reactors can handle highly reactive intermediates and exothermic reactions more safely than traditional batch processes, and they allow for precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purity.

Copper-Catalyzed Cross-Coupling: Building on established methods for aryl thiol synthesis, further optimization of copper-catalyzed couplings between appropriately substituted trifluorophenyl halides or pseudohalides and a sulfur source could lead to more sustainable routes. organic-chemistry.org Future work might focus on using more environmentally benign sulfur sources, such as elemental sulfur or sodium sulfide, and developing catalysts that operate under milder conditions with lower catalyst loadings. organic-chemistry.org

Electrochemical and Biocatalytic Methods: The integration of electrosynthesis and biocatalysis represents a frontier in green chemistry. acs.org Future research could investigate electrochemical methods for either the fluorination or thiolation steps, reducing the reliance on chemical oxidants or reductants. Additionally, the potential for engineered enzymes to catalyze the selective synthesis of fluorinated thiophenols from precursors presents a long-term, highly sustainable goal.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Key Research Focus | Potential Advantages | Associated Challenges |

|---|---|---|---|

| Late-Stage C-H Thiolation | Development of selective catalysts (e.g., Pd, Rh, Ir) for direct functionalization of 1,3,5-trifluorobenzene. | High atom economy, reduced waste, shorter synthetic sequence. | Achieving high regioselectivity, catalyst stability, and turnover numbers. |

| Flow Chemistry | Transitioning existing batch syntheses to continuous flow; optimizing reaction conditions in microreactors. | Enhanced safety, improved heat and mass transfer, easier scalability, potential for higher yields. | Initial equipment cost, potential for channel clogging with solid byproducts. |

| Optimized Cross-Coupling | Designing highly active copper or palladium catalysts for coupling with green sulfur sources (e.g., S₈, Na₂S). organic-chemistry.org | Use of cheaper and less hazardous reagents, milder reaction conditions. | Catalyst poisoning by sulfur species, achieving high reaction efficiency. |

| Electrosynthesis/Biocatalysis | Exploring electrochemically driven reactions and screening/engineering enzymes for selective synthesis. acs.org | Avoidance of stoichiometric chemical reagents, high selectivity, operation at ambient temperature/pressure. | Low current efficiency, enzyme stability and substrate scope, complex process development. |

Exploration of New Reactivity Modes and Catalytic Applications

The electronic perturbation caused by the three fluorine atoms on the benzenethiol (B1682325) core suggests that this compound may exhibit unique reactivity. Future work should systematically explore these properties and leverage them in catalysis.

Asymmetric Catalysis: The corresponding thiolate of this compound could serve as a unique ligand for transition metals in asymmetric catalysis. The electron-withdrawing nature of the ring could modulate the electronic properties of the metal center, potentially leading to enhanced reactivity or selectivity in reactions like asymmetric allylic alkylations or conjugate additions.

Organocatalysis: Thiophenols are widely used as organocatalysts, particularly in reactions involving Michael additions. Investigating this compound as a catalyst for such transformations is a logical next step. Its increased acidity compared to non-fluorinated thiophenols could lead to faster reaction rates or enable reactions with less reactive substrates.

Photoredox and Radical Chemistry: The unique redox properties of fluorinated aromatics make them interesting candidates for photoredox catalysis. Future studies could explore the single-electron transfer (SET) properties of this compound and its derivatives, potentially enabling novel radical-based transformations and C-S bond formations.

Click Chemistry and Bioconjugation: Thiol-ene and thiol-yne "click" reactions are powerful tools for materials science and bioconjugation. Research into the kinetics and efficiency of this compound in these reactions could reveal advantages conferred by the fluorinated ring, such as altered reaction rates or improved stability of the resulting thioether linkage.

Advanced Functional Material Design Incorporating the Compound

The incorporation of fluorinated moieties into polymers and materials is a well-established strategy for tuning properties such as thermal stability, chemical resistance, hydrophobicity, and optical performance. This compound is a prime candidate for creating next-generation functional materials.

High-Performance Polymers: Future research should focus on the synthesis of polymers incorporating the 2,3,5-trifluorobenzylthioether moiety. This could be achieved by polymerizing monomers derived from the compound or by using post-polymerization modification, where polymers containing reactive groups are functionalized with this compound. rsc.org Such polymers could find applications as advanced dielectrics, gas separation membranes, or hydrophobic coatings. The use of techniques like inverse vulcanization with elemental sulfur could also lead to novel sulfur-rich polymers with unique optical and electronic properties. researchgate.net

Self-Assembled Monolayers (SAMs): Thiophenols are known to form well-ordered SAMs on noble metal surfaces like gold. The trifluorophenyl group would allow for precise tuning of the surface properties, including wettability, surface energy, and protein resistance. Future studies should investigate the formation and properties of SAMs from this compound, which could be used to create chemically patterned surfaces for microelectronics, biosensors, or fundamental studies of cell-surface interactions.

Luminescent and Electronic Materials: The electron-withdrawing nature of the trifluorophenyl group makes it an attractive component for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Incorporating this moiety into larger conjugated systems could help tune the HOMO/LUMO energy levels, leading to improved charge transport and device efficiency. rsc.org

Table 2: Future Material Applications of this compound

| Material Class | Research Objective | Target Properties | Potential Applications |

|---|---|---|---|

| Fluorinated Polymers | Incorporate the trifluorobenzylthioether unit into polymer backbones or as side chains. rsc.org | High thermal stability, chemical resistance, low dielectric constant, hydrophobicity. | Advanced coatings, electronic insulators, separation membranes. |